molecular formula C21H16F2N2O4S B2698143 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922010-80-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2698143
CAS No.: 922010-80-8
M. Wt: 430.43
InChI Key: BCSCMGGMBWAFMG-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a sulfonamide-linked 2,4-difluorophenyl substituent and an ethyl group at the 10-position of the oxazepine core. The dibenzooxazepine scaffold is notable for its fused tricyclic structure, which confers rigidity and facilitates interactions with biological targets such as enzymes or receptors. This compound’s synthesis typically involves coupling the oxazepine core with activated sulfonamide precursors under optimized conditions (e.g., using DMF as a solvent and NaH as a base, followed by HPLC purification) . Modifications at the sulfonamide and oxazepine moieties significantly influence its physicochemical properties and pharmacological activity, making structural analogs valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-2-25-17-5-3-4-6-19(17)29-18-9-8-14(12-15(18)21(25)26)24-30(27,28)20-10-7-13(22)11-16(20)23/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSCMGGMBWAFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to dibenzo[b,f][1,4]oxazepines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 326.35 g/mol. The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a difluorobenzenesulfonamide moiety.

PropertyValue
Molecular FormulaC18H18N2O4S
Molecular Weight326.35 g/mol
LogP5.5688
Polar Surface Area55.244 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The oxazepine core is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). This suggests potential applications in treating neurological disorders.

Pharmacological Studies

Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant activity against various biological targets:

  • Antipsychotic Activity : Compounds with similar structures have been shown to act as dopamine D2 receptor antagonists, which are crucial in the treatment of schizophrenia and other psychotic disorders .
  • Anticancer Properties : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group may enhance these effects by increasing solubility and bioavailability .
  • Anti-inflammatory Effects : Studies suggest that compounds with the oxazepine structure can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

Study 1: Antipsychotic Potential

A study published in 2016 explored the effects of various dibenzo[b,f][1,4]oxazepine derivatives on dopamine receptors. The findings indicated that modifications at the nitrogen position significantly influenced receptor affinity and selectivity. This compound was noted for its promising D2 receptor antagonism .

Study 2: Anticancer Activity

In vitro tests conducted on human cancer cell lines revealed that this compound inhibited cell growth effectively at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Research Findings Summary

The following table summarizes key findings from research studies related to the biological activity of this compound:

Study FocusFindingsReference
Antipsychotic ActivityD2 receptor antagonism; effective modulation
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsModulated inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Compound Name Key Substituents Molecular Weight Reported Activity/Application Source
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide (Target) 2,4-difluorobenzenesulfonamide, ethyl 458.45* Not explicitly reported; inferred SAR from analogs suggests anti-inflammatory or CNS modulation N/A
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl)benzamide, methyl 442.41* No direct activity reported; benzamide group may enhance receptor binding affinity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 2,4-dimethoxybenzenesulfonamide, ethyl 482.51* Methoxy groups may reduce metabolic stability compared to fluorine substituents
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene-sulfonamide, ethyl 484.58* Bulky substituent may alter pharmacokinetics (e.g., increased lipophilicity)
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester Ethyl carbamate 354.39 Suppresses monocytic-endothelial cell adhesion and inflammation in rheumatoid arthritis models
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide, acetyl 408.47 Acetyl group may reduce oxidative metabolism; no explicit activity reported

Notes:

  • *Molecular weights calculated from empirical formulas.
  • Fluorine substituents (as in the target compound) are associated with enhanced metabolic stability and membrane permeability compared to methoxy or methyl groups .
  • Sulfonamide-linked aromatic systems (e.g., 2,4-difluorophenyl vs. tetrahydronaphthalene) influence solubility and binding pocket compatibility .

Key Research Findings

Substituent-Driven Activity : The 2,4-difluorobenzenesulfonamide group in the target compound likely enhances selectivity for hydrophobic binding pockets compared to the 2,4-dimethoxy analog, which may suffer from faster Phase I metabolism .

Structural Rigidity : The dibenzooxazepine core’s planar structure is critical for π-π stacking interactions with aromatic residues in target proteins, as seen in BT2’s anti-inflammatory effects .

Synthetic Challenges : Low yields (e.g., 9% in thiazepine analogs ) highlight difficulties in coupling bulky sulfonamides to the oxazepine core, necessitating optimized protocols for scale-up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:

  • Core formation : Cyclization of precursor amines with ketones under acidic conditions (e.g., HCl catalysis) .
  • Sulfonylation : Reaction with 2,4-difluorobenzenesulfonyl chloride in aprotic solvents (e.g., DMF or dichloromethane) at 0–25°C .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .
    • Critical Parameters : Temperature control during sulfonylation prevents side reactions (e.g., hydrolysis), while catalyst choice (e.g., pyridine for acid scavenging) enhances yield .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethyl group at C10, oxo group at C11) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~460–470 g/mol based on analogs) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of dibenzoxazepine sulfonamide derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) arise from structural variations (e.g., substituents on the benzene ring). To address this:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing difluoro with methoxy groups) and test activity against standardized assays (e.g., bacterial growth inhibition) .
  • Computational modeling : Use docking simulations to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} values across multiple cell lines to differentiate specific vs. nonspecific effects .

Q. How does the sulfonamide group in this compound influence enzyme inhibition kinetics, and what assays best characterize this interaction?

  • Methodological Answer : The sulfonamide moiety acts as a competitive inhibitor by mimicking enzyme substrates (e.g., carbonic anhydrase or COX-2):

  • Kinetic assays : Use stopped-flow spectrophotometry to measure inhibition constants (KiK_i) under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
  • Control experiments : Compare inhibition with non-sulfonamide analogs to isolate the group’s contribution .

Q. What are the challenges in designing in vivo studies for this compound, particularly regarding bioavailability and metabolite profiling?

  • Methodological Answer : Key challenges include:

  • Bioavailability optimization : Use lipid-based nanoformulations to enhance solubility (logP ~3.5 predicted for this compound) .
  • Metabolite identification : Employ LC-MS/MS with isotopic labeling to track metabolic pathways (e.g., hepatic cytochrome P450 oxidation) .
  • Toxicity screening : Conduct acute toxicity studies in rodent models, monitoring liver/kidney function markers (ALT, creatinine) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for dibenzoxazepine sulfonamides while others show negligible effects?

  • Methodological Answer : Contradictions may stem from:

  • Cell line variability : Test sensitivity differences (e.g., p53 status in cancer cells) .
  • Redox activity interference : Fluorine substituents may alter ROS generation, confounding apoptosis assays .
  • Experimental controls : Include ROS scavengers (e.g., NAC) to isolate direct cytotoxic effects .

Experimental Design Recommendations

Q. What in vitro models are most appropriate for evaluating the neuroprotective potential of this compound?

  • Methodological Answer : Prioritize:

  • Primary neuronal cultures : Assess glutamate-induced excitotoxicity using calcium imaging .
  • Microglial activation assays : Measure TNF-α/IL-6 suppression via ELISA in LPS-stimulated BV2 cells .
  • Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to predict CNS bioavailability .

Structural and Mechanistic Insights

Q. How does the ethyl group at C10 modulate the compound’s pharmacokinetic properties compared to methyl analogs?

  • Methodological Answer : The ethyl group increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility:

  • logP comparison : Methyl analogs (logP ~2.8) vs. ethyl derivatives (logP ~3.5) .
  • Metabolic stability : Ethyl groups resist oxidative metabolism better than methyl, prolonging half-life .

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